5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride
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Overview
Description
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O2. It is primarily used in proteomics research and is known for its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial organic synthesis techniques would be employed, including the use of reactors, purification systems, and quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme mechanisms.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Comparison with Similar Compounds
Similar Compounds
5-Aminocyclopentane-1-carboxylic acid: Similar structure but lacks the octahydrocyclopenta ring system.
5-Aminopentanoic acid: Similar functional groups but different ring structure.
Cyclopentamine: Similar ring structure but different functional groups.
Uniqueness
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in proteomics research make it a valuable compound in scientific research .
Biological Activity
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride (CAS Number: 1172516-81-2) is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C8H16Cl2N2O2
- Molecular Weight : 243.1308 g/mol
- SMILES Notation : OC(=O)C1(N)CC2C(C1)CNC2.Cl.Cl
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-amino derivatives, including this compound. In vitro assays have demonstrated its effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Case Study: Cytotoxicity Against A549 Cells
In a study assessing the cytotoxic effects of various compounds, including those derived from the pyrrole scaffold, it was found that:
- Compound Efficacy : The compound exhibited a significant reduction in cell viability at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutics like cisplatin.
- Mechanism of Action : The presence of the free amino group was crucial for enhancing cytotoxicity while minimizing toxicity to non-cancerous cells.
The following table summarizes the cytotoxic effects observed:
Compound ID | Cell Line | Viability (%) | Notes |
---|---|---|---|
15 | A549 | 66 | More potent than control |
21 | A549 | 70 | Selective against cancer cells |
Control | HSAEC1-KT | 90 | Non-cancerous baseline |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains, particularly Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted against various pathogens:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli.
- Results : The compound demonstrated significant inhibition against MRSA and other resistant strains.
The following table illustrates the antimicrobial activity:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Notes |
---|---|---|---|
MRSA | 15 | 32 | Effective against resistant strains |
Klebsiella pneumoniae | 12 | 64 | Moderate activity |
Escherichia coli | 10 | 128 | Limited efficacy |
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Properties
Molecular Formula |
C8H16Cl2N2O2 |
---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)1-5-3-10-4-6(5)2-8;;/h5-6,10H,1-4,9H2,(H,11,12);2*1H |
InChI Key |
DSXSLJUONDIRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2CC1(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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